IC₅₀ Comparison Against YjdL Proton-Coupled Oligopeptide Transporter: Ala-Ala-Lys vs. Ala-Lys-Ala Sequence Isomer vs. Ala-Lys Dipeptide
In a direct, within-study head-to-head comparison using the E. coli YjdL proton-coupled oligopeptide transporter (POT) over-expressed in a heterologous system, Ala-Ala-Lys exhibited an IC₅₀ exceeding 50 mM in a radiolabeled uptake inhibition assay [1]. Under identical experimental conditions, its sequence isomer Ala-Lys-Ala—identical in amino acid composition (Ala₂Lys), molecular weight (288.34 Da), and molecular formula (C₁₂H₂₄N₄O₄)—yielded an IC₅₀ of 8 mM, representing a greater than 6.25-fold difference in inhibitory potency [1]. The corresponding dipeptide Ala-Lys yielded an IC₅₀ of 0.3 mM, a greater than 167-fold difference versus Ala-Ala-Lys [1]. The dipeptide Ala-Ala (22 mM) and tripeptide Ala-Ala-Ala (no inhibition) further contextualize this rank order [1].
| Evidence Dimension | YjdL POT transporter uptake inhibition IC₅₀ (competitive inhibition of radiolabeled substrate uptake) |
|---|---|
| Target Compound Data | Ala-Ala-Lys: IC₅₀ > 50 mM |
| Comparator Or Baseline | Ala-Lys-Ala (sequence isomer): IC₅₀ = 8 mM; Ala-Lys (dipeptide): IC₅₀ = 0.3 mM; Ala-Ala (dipeptide): IC₅₀ = 22 mM; Ala-Ala-Ala (trialanine): no inhibition |
| Quantified Difference | Ala-Ala-Lys vs. Ala-Lys-Ala: >6.25-fold weaker; Ala-Ala-Lys vs. Ala-Lys: >167-fold weaker |
| Conditions | E. coli YjdL POT over-expressed; radiolabeled peptide uptake inhibition assay; near-neutral pH; ambient temperature |
Why This Matters
Procurement of Ala-Ala-Lys over Ala-Lys-Ala is mandatory when a tripeptide that is minimally recognized by POT transporters is required as a negative control, selectivity probe, or reference point—substituting the sequence isomer would introduce an 8 mM affinity signal and confound transporter specificity interpretations.
- [1] Ernst HA, Pham A, Hald H, Kastrup JS, Rahman M, Mirza O. Ligand binding analyses of the putative peptide transporter YjdL from E. coli display a significant selectivity towards dipeptides. Biochem Biophys Res Commun. 2009;389(1):112-116. doi:10.1016/j.bbrc.2009.08.098. View Source
